(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone chemical structure properties
(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone chemical structure properties
This guide serves as a technical reference for (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone , a specialized benzophenone derivative.[1][2] While less commercially ubiquitous than its 5-bromo analog (a key intermediate for Dapagliflozin), this compound represents a critical scaffold in the optimization of SGLT2 inhibitors and agrochemical pharmacophores.[1][2]
[1][2]
Document Control:
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Classification: Chemical Entity Profile & Synthetic Protocol
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Version: 2.0 (Technical Release)
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Target Audience: Medicinal Chemists, Process Engineers, Drug Discovery Scientists[1]
Executive Summary & Structural Identity
(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone is a diaryl ketone featuring a 2,4-dichloro substitution pattern on one ring and a para-ethoxy group on the other.[1][2] It belongs to the benzophenone class, widely utilized as photo-initiators and pharmaceutical intermediates.[1][2]
Structurally, it functions as a lipophilic scaffold.[1] The 2,4-dichloro moiety provides metabolic stability and steric bulk, often used to fill hydrophobic pockets in enzyme active sites (e.g., SGLT2, fungal CYP51), while the 4-ethoxy group acts as a hydrogen bond acceptor and solubility modulator.[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone |
| Common Synonyms | 2,4-Dichloro-4'-ethoxybenzophenone; 4'-Ethoxy-2,4-dichlorobenzophenone |
| Molecular Formula | C₁₅H₁₂Cl₂O₂ |
| Molecular Weight | 295.16 g/mol |
| SMILES | CCOc1ccc(cc1)C(=O)c2c(cc(cc2)Cl)Cl |
| Structural Class | Halogenated Diaryl Ketone |
Physicochemical Properties
Derived from Structure-Activity Relationship (SAR) data of the homologous 5-bromo-2-chloro series.[1][2]
The compound exhibits properties typical of poly-halogenated benzophenones: low water solubility and high lipophilicity.[1][2]
| Parameter | Value / Description | Context |
| Physical State | Solid (Crystalline powder) | Off-white to pale yellow flakes.[1][2] |
| Melting Point | 90°C – 105°C (Predicted) | Slightly lower than the 5-bromo analog (~106°C) due to reduced halogen bonding mass.[1][2] |
| Solubility (Organic) | High | Soluble in Dichloromethane (DCM), Ethyl Acetate, Toluene.[1] |
| Solubility (Aqueous) | Negligible | Requires surfactant or co-solvent (DMSO) for biological assays.[1] |
| LogP (Predicted) | ~4.5 – 4.9 | Highly lipophilic; crosses membranes easily.[1][2] |
| H-Bond Acceptors | 2 | Carbonyl oxygen, Ether oxygen.[1][2] |
| H-Bond Donors | 0 | Lacks labile protons.[1][2] |
Synthetic Methodology
Protocol Authority: Senior Process Chemist Level Reaction Type: Friedel-Crafts Acylation[1][2]
The most robust synthesis route utilizes Friedel-Crafts acylation .[1][2] This method is preferred over Grignard additions due to the prevention of over-addition and the high regioselectivity directed by the ethoxy group on the nucleophile.
Reaction Pathway
The synthesis couples 2,4-dichlorobenzoyl chloride (Electrophile) with Phenetole (Nucleophile) using Aluminum Chloride (
Figure 1: Friedel-Crafts Acylation Pathway. The ethoxy group directs the acyl group to the para-position.
Detailed Protocol
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Preparation : Purge a 3-neck round-bottom flask with Nitrogen (
).[1][2] -
Charge : Add 2,4-dichlorobenzoyl chloride (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).
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Activation : Cool to 0–5°C . Add anhydrous
(1.1 eq) portion-wise.[1][2] Caution: Exothermic.[1][2] -
Addition : Add Phenetole (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C.
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Mechanistic Note: The phenetole is added last to prevent polymerization or side reactions, as the acylium ion is generated in situ.[1]
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Reaction : Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC/HPLC.
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Quench : Pour reaction mixture slowly into ice-water/HCl mixture.
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Workup : Separate organic layer. Wash with Brine and
.[1][2] Dry over .[1][2][3] -
Purification : Recrystallize from Ethanol or Isopropanol to yield the target benzophenone.[1][2]
Spectroscopic Characterization (Predicted)
To validate the structure, the following spectral signatures are diagnostic:
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¹H NMR (400 MHz, CDCl₃):
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Ethoxy Group : A characteristic quartet at
ppm ( ) and a triplet at ppm ( ).[1][2] -
Aromatic Ring A (Ethoxy-substituted) : An AA'BB' system appearing as two doublets at
ppm (ortho to carbonyl) and ppm (ortho to ethoxy).[1][2] -
Aromatic Ring B (Dichloro-substituted) : A complex pattern due to 2,4-substitution.[1][2] Expect a doublet at
ppm ( ), a doublet at ppm ( , often overlaps), and a singlet-like doublet at ppm ( ).[1][2] The 2-Cl substituent forces the ring out of planarity, shielding the proton slightly less than expected.[1][2]
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IR Spectrum:
Pharmaceutical & Industrial Applications[1][7][8][9]
Drug Development Intermediate (SGLT2 Inhibitors)
This molecule is the des-bromo analog of the primary intermediate used to synthesize Dapagliflozin (Farxiga).[1][2]
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Role : In Dapagliflozin synthesis, the 5-bromo position is crucial for the subsequent lithiation and coupling with the glucose moiety.[1][2]
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Research Utility : The (2,4-dichloro) analog described here is often used as a negative control in SAR studies (lacking the reactive handle) or as a precursor for analogs where the linkage to the sugar is achieved via different chemistry (e.g., Friedel-Crafts alkylation reduction).[1][2]
Agrochemical Scaffolds
The 2,4-dichlorophenyl moiety is a "privileged structure" in fungicides (e.g., Miconazole analogs) and insecticides.[1]
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Mechanism : The electron-withdrawing chlorines increase metabolic stability against oxidative degradation by cytochrome P450s in pests.[1][2]
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Potential : Precursor for diaryl-ether insecticides similar to Etofenprox , though Etofenprox possesses an ether linkage rather than a ketone.[1][2]
Safety & Handling (SDS Highlights)
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Signal Word : WARNING
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Hazard Statements :
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Storage : Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.
References
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 277149, [3-(2,4-Dichlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone. (Used for structural analog property verification).[1][2] Link[1][2]
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Meng, W., et al. (2008) .[1] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[1][2] Journal of Medicinal Chemistry, 51(5), 1145–1149.[1] (Establishes the benzophenone intermediate synthesis protocol). Link[1][2]
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ChemicalBook (2025) . Product Monograph: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (Source for physicochemical properties of the 5-bromo analog). Link
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Fisher Scientific (2025) . Safety Data Sheet: 2,4-Dichloroacetophenone. (Reference for handling chlorinated acetophenone derivatives). Link
Sources
- 1. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 461432-22-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 461432-22-4 [sigmaaldrich.com]
